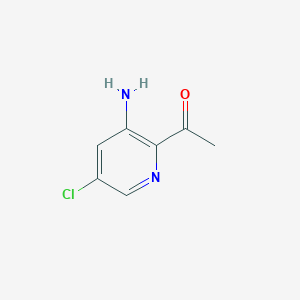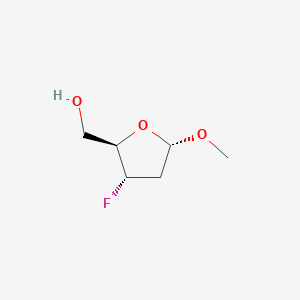
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-fluoropyridine with ethanoyl chloride under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It serves as a probe or ligand in biological studies to investigate the function of various biomolecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary, but typically involve interactions with key functional groups on the target molecules.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-fluoropyridin-3-yl)ethanone can be compared with other similar compounds, such as:
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
These compounds share similar structural features but differ in the position of the bromine and fluorine atoms, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C7H5BrFNO |
|---|---|
Poids moléculaire |
218.02 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
Clé InChI |
ZVUURDCWUDBYMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CN=C1F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)


![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)






